molecular formula C31H39N5O11 B037510 Tyrosyl-glutamyl-tyrosyl-prolyl-serine CAS No. 114942-10-8

Tyrosyl-glutamyl-tyrosyl-prolyl-serine

Cat. No. B037510
CAS RN: 114942-10-8
M. Wt: 657.7 g/mol
InChI Key: ZIPLXINBNHJDQC-KEOOTSPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-glutamyl-tyrosyl-prolyl-serine (YGTPS) is a peptide composed of five amino acids: tyrosine, glutamic acid, proline, serine, and tyrosine. It is a naturally occurring peptide found in certain proteins and enzymes in the human body. YGTPS has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, biotechnology, and biochemistry.

Mechanism of Action

The mechanism of action of Tyrosyl-glutamyl-tyrosyl-prolyl-serine is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Tyrosyl-glutamyl-tyrosyl-prolyl-serine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

Tyrosyl-glutamyl-tyrosyl-prolyl-serine has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use, including its high cost and limited availability.

Future Directions

There are several future directions for research on Tyrosyl-glutamyl-tyrosyl-prolyl-serine, including the development of new synthetic methods for its production, the study of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and delivery methods for Tyrosyl-glutamyl-tyrosyl-prolyl-serine.

Synthesis Methods

The synthesis of Tyrosyl-glutamyl-tyrosyl-prolyl-serine can be achieved through various methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain on a solid support. Liquid-phase peptide synthesis involves the use of solution-phase chemistry to synthesize peptides. Recombinant DNA technology involves the use of genetic engineering techniques to produce peptides.

Scientific Research Applications

Tyrosyl-glutamyl-tyrosyl-prolyl-serine has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and biochemistry. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

properties

CAS RN

114942-10-8

Product Name

Tyrosyl-glutamyl-tyrosyl-prolyl-serine

Molecular Formula

C31H39N5O11

Molecular Weight

657.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H39N5O11/c32-21(14-17-3-7-19(38)8-4-17)27(42)33-22(11-12-26(40)41)28(43)34-23(15-18-5-9-20(39)10-6-18)30(45)36-13-1-2-25(36)29(44)35-24(16-37)31(46)47/h3-10,21-25,37-39H,1-2,11-16,32H2,(H,33,42)(H,34,43)(H,35,44)(H,40,41)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

ZIPLXINBNHJDQC-KEOOTSPTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CO)C(=O)O

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CO)C(=O)O

sequence

YEYPS

synonyms

cholecystokinin precursor C-terminal pentapeptide
proCCK C-pentapeptide
Tyr-Glu-Tyr-Pro-Ser
tyrosyl-glutamyl-tyrosyl-prolyl-serine
YEYPS

Origin of Product

United States

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